N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide is a chemical compound with a unique structure that includes a cyano group, a dimethylamino group, and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide typically involves the reaction of N,N-dimethylbut-2-yn-1-amine with a cyanoethylating agent, such as acrylonitrile, in the presence of a brominating agent like hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can act as a base or nucleophile. The butynyl group provides a site for further functionalization, making the compound versatile in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanoethyl)formamide
- 1-Cyano-4-dimethylaminopyridinium bromide
- Cyanoethyl zinc bromide
Uniqueness
N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62737-43-3 |
---|---|
Molecular Formula |
C9H15BrN2 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
but-2-ynyl-(1-cyanoethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C9H15N2.BrH/c1-5-6-7-11(3,4)9(2)8-10;/h9H,7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZJSQRRJYPQRUGJ-UHFFFAOYSA-M |
Canonical SMILES |
CC#CC[N+](C)(C)C(C)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.